Cas no 2002-32-6 (2-Chloro-7-hydroxy Phenothiazine)

2-Chloro-7-hydroxy Phenothiazine Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-7-hydroxyphenothiazine
- 2-CHLORO-7-HYDROXYPHENOTHIAZINE,DARK PURPLE SOLID
- 8-chloro-10H-phenothiazin-3-ol
- 10H-Phenothiazin-3-ol,8-chloro
- 2-Chlor-7-hydroxyphenothiazin
- 2-Chlor-7-hydroxy-phenthiazin
- 8-chlor-10H-phenothiazin-3-ol
- 8-Chloro-phenothiazin-3-ol
- 8-Chlor-phenothiazin-3-ol
- Phenothiazin-3-ol,8-chloro
- 8-Chloro-phenothiazin-3-ol; 8-Chloro-10H-phenothiazin-3-ol;
- Phenothiazin-3-ol, 8-chloro-
- J-012953
- 1MQC1JTJ7S
- 10H-Phenothiazin-3-ol, 8-chloro-
- 8-Chloro-10H-phenothiazin-3-ol #
- 2002-32-6
- UNII-1MQC1JTJ7S
- 2-Chloro-7-hydroxy Phenothiazine
- CIAFBHJSFCQEBJ-UHFFFAOYSA-N
- AKOS015905092
- DB-260932
- DTXSID60347246
- 7-OH-2-Cl-Ph
-
- Inchi: InChI=1S/C12H8ClNOS/c13-7-1-4-11-10(5-7)14-9-3-2-8(15)6-12(9)16-11/h1-6,14-15H
- InChI Key: CIAFBHJSFCQEBJ-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1O)SC3=C(N2)C=C(C=C3)Cl
Computed Properties
- Exact Mass: 249.00200
- Monoisotopic Mass: 249.0015127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.6Ų
- XLogP3: 3.9
Experimental Properties
- Density: 1.452±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 224-226 ºC
- Solubility: Insuluble (2.4E-3 g/L) (25 ºC),
- PSA: 57.56000
- LogP: 4.39180
2-Chloro-7-hydroxy Phenothiazine Security Information
2-Chloro-7-hydroxy Phenothiazine Customs Data
- HS CODE:2934300000
- Customs Data:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-7-hydroxy Phenothiazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C366665-100mg |
2-Chloro-7-hydroxy Phenothiazine |
2002-32-6 | 100mg |
$ 173.00 | 2023-04-18 | ||
TRC | C366665-500mg |
2-Chloro-7-hydroxy Phenothiazine |
2002-32-6 | 500mg |
$ 753.00 | 2023-09-08 | ||
TRC | C366665-250mg |
2-Chloro-7-hydroxy Phenothiazine |
2002-32-6 | 250mg |
$ 397.00 | 2023-09-08 | ||
TRC | C366665-50mg |
2-Chloro-7-hydroxy Phenothiazine |
2002-32-6 | 50mg |
$ 121.00 | 2023-09-08 | ||
TRC | C366665-1g |
2-Chloro-7-hydroxy Phenothiazine |
2002-32-6 | 1g |
$ 1110.00 | 2022-04-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391431-100 mg |
2-Chloro-7-hydroxy Phenothiazine, |
2002-32-6 | 100MG |
¥2,708.00 | 2023-07-11 | ||
TRC | C366665-1000mg |
2-Chloro-7-hydroxy Phenothiazine |
2002-32-6 | 1g |
$ 1355.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391431-100mg |
2-Chloro-7-hydroxy Phenothiazine, |
2002-32-6 | 100mg |
¥2708.00 | 2023-09-05 |
2-Chloro-7-hydroxy Phenothiazine Related Literature
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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4. Book reviews
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 2-Chloro-7-hydroxy Phenothiazine
Recent Advances in the Study of 2-Chloro-7-hydroxy Phenothiazine (CAS: 2002-32-6): A Comprehensive Research Brief
2-Chloro-7-hydroxy Phenothiazine (CAS: 2002-32-6) is a derivative of phenothiazine, a heterocyclic compound with significant pharmacological and chemical applications. Recent studies have highlighted its potential in various therapeutic areas, including neuropharmacology, oncology, and antimicrobial research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the neuroprotective effects of 2-Chloro-7-hydroxy Phenothiazine. The compound demonstrated significant antioxidant properties, reducing oxidative stress in neuronal cells by scavenging reactive oxygen species (ROS). These findings suggest its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. The study employed in vitro models using SH-SY5Y neuroblastoma cells, with results showing a 40% reduction in ROS levels at a concentration of 10 µM.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters, focused on the anticancer properties of 2-Chloro-7-hydroxy Phenothiazine. The compound exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) while showing minimal effects on normal mammary epithelial cells (MCF-10A). Mechanistic studies revealed that the compound induces apoptosis via the intrinsic mitochondrial pathway, with activation of caspase-9 and caspase-3. These results position it as a promising candidate for further preclinical development in oncology.
The antimicrobial potential of 2-Chloro-7-hydroxy Phenothiazine was also investigated in a 2024 study published in European Journal of Pharmaceutical Sciences. The compound showed broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. Molecular docking studies suggested that the compound interferes with bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), offering a novel mechanism of action distinct from existing antibiotics.
From a chemical perspective, recent advances in the synthesis of 2-Chloro-7-hydroxy Phenothiazine have improved yield and purity. A 2023 paper in Organic Process Research & Development described a novel catalytic method using palladium nanoparticles, achieving a 78% yield with 99% purity. This scalable synthesis route addresses previous challenges in the large-scale production of the compound, facilitating its further investigation in pharmacological applications.
In conclusion, 2-Chloro-7-hydroxy Phenothiazine (CAS: 2002-32-6) emerges as a multifaceted compound with significant therapeutic potential across multiple domains. Its neuroprotective, anticancer, and antimicrobial properties, coupled with improved synthetic methodologies, make it a compelling subject for future research. Further studies, particularly in vivo models and structure-activity relationship (SAR) analyses, are warranted to fully exploit its pharmacological potential.
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